3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine
Overview
Description
3-Iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that features a pyrazolo[3,4-c]pyridine core substituted with an iodine atom at the 3-position and a pyridin-3-yl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine typically involves the construction of the pyrazolo[3,4-c]pyridine core followed by the introduction of the iodine and pyridin-3-yl substituents. One common approach is to start with a suitable pyrazole precursor, which undergoes cyclization to form the pyrazolo[3,4-c]pyridine ring system. The iodine atom can be introduced via electrophilic iodination using reagents such as iodine or N-iodosuccinimide (NIS) under mild conditions . The pyridin-3-yl group can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridin-3-yl boronic acid or ester and a suitable palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions. The choice of reagents and catalysts may also be tailored to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The pyrazolo[3,4-c]pyridine core can undergo oxidation or reduction under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Electrophilic Iodination: Iodine or N-iodosuccinimide (NIS) in the presence of a base such as potassium carbonate.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases such as potassium carbonate or cesium carbonate in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield various substituted pyrazolo[3,4-c]pyridine derivatives, while cross-coupling reactions can produce biaryl or heteroaryl compounds .
Scientific Research Applications
3-Iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine has several scientific research applications:
Medicinal Chemistry: The compound can serve as a scaffold for the development of new pharmaceuticals, particularly as kinase inhibitors or other enzyme inhibitors.
Materials Science: It can be used in the synthesis of organic semiconductors or other materials with electronic properties.
Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary but often include kinases or other signaling proteins .
Comparison with Similar Compounds
Similar Compounds
3-Iodopyridine: A simpler compound with an iodine atom on a pyridine ring.
5-Iodo-3-(pyridin-3-yl)pyrazole: A related compound with a pyrazole ring instead of a pyrazolo[3,4-c]pyridine core.
Uniqueness
3-Iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine is unique due to its fused ring system, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of compounds with specific biological or material properties .
Properties
IUPAC Name |
3-iodo-5-pyridin-3-yl-2H-pyrazolo[3,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7IN4/c12-11-8-4-9(7-2-1-3-13-5-7)14-6-10(8)15-16-11/h1-6H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMOSIZAWVJPHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC3=C(NN=C3C=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7IN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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